molecular formula C22H17N5O4S B14275117 4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide CAS No. 134249-33-5

4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide

Cat. No.: B14275117
CAS No.: 134249-33-5
M. Wt: 447.5 g/mol
InChI Key: YZBGKSLJWNKBJJ-UHFFFAOYSA-N
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Description

4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These reactions often require specific catalysts, solvents, and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to scale up the process. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cellular metabolism, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide is unique due to its combination of the quinoline ring, nitrophenyl group, and sulfonamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

CAS No.

134249-33-5

Molecular Formula

C22H17N5O4S

Molecular Weight

447.5 g/mol

IUPAC Name

4-methyl-N-[5-[(4-nitrophenyl)diazenyl]quinolin-8-yl]benzenesulfonamide

InChI

InChI=1S/C22H17N5O4S/c1-15-4-10-18(11-5-15)32(30,31)26-21-13-12-20(19-3-2-14-23-22(19)21)25-24-16-6-8-17(9-7-16)27(28)29/h2-14,26H,1H3

InChI Key

YZBGKSLJWNKBJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=C(C=C2)N=NC4=CC=C(C=C4)[N+](=O)[O-])C=CC=N3

Origin of Product

United States

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